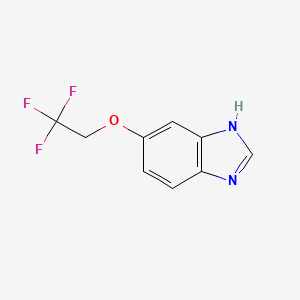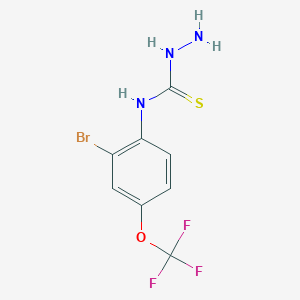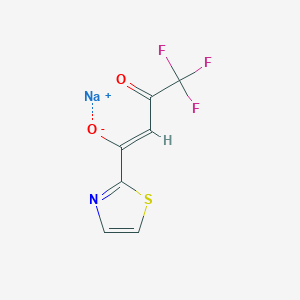
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds . The trifluorobutane moiety adds unique properties to the compound, making it valuable in different scientific and industrial applications.
Preparation Methods
The synthesis of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate typically involves the reaction of thiazole derivatives with trifluorobutane compounds under specific conditions. The reaction conditions often include the use of solvents like alcohol or ether and may require catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluorobutane moiety may enhance the compound’s stability and bioavailability, contributing to its overall effects .
Comparison with Similar Compounds
Similar compounds to Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. Compared to these compounds, this compound has unique properties due to the presence of the trifluorobutane moiety, which may enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C7H3F3NNaO2S |
|---|---|
Molecular Weight |
245.16 g/mol |
IUPAC Name |
sodium;(Z)-4,4,4-trifluoro-3-oxo-1-(1,3-thiazol-2-yl)but-1-en-1-olate |
InChI |
InChI=1S/C7H4F3NO2S.Na/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6;/h1-3,12H;/q;+1/p-1/b4-3-; |
InChI Key |
KJMAKXRTZMHYKI-LNKPDPKZSA-M |
Isomeric SMILES |
C1=CSC(=N1)/C(=C/C(=O)C(F)(F)F)/[O-].[Na+] |
Canonical SMILES |
C1=CSC(=N1)C(=CC(=O)C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


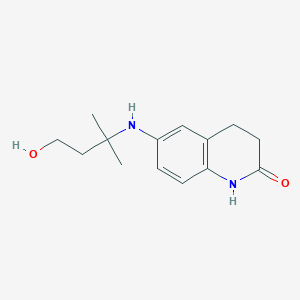
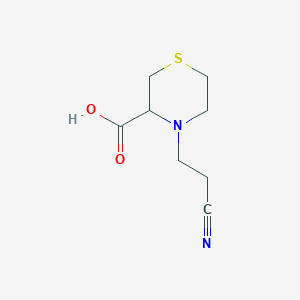
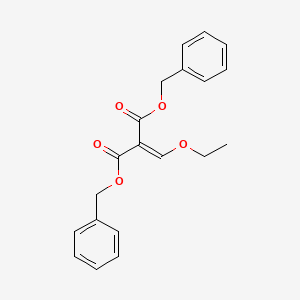
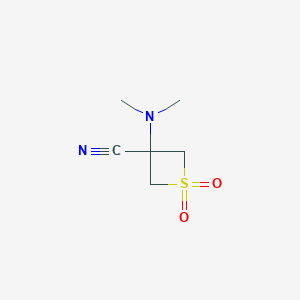
![Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate](/img/structure/B12856335.png)
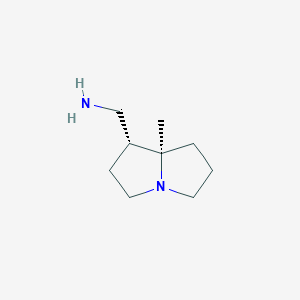
![Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B12856343.png)
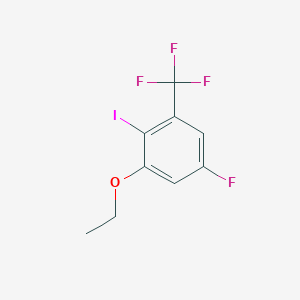
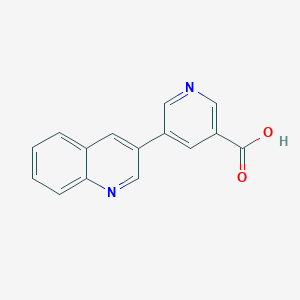
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)

![2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)
